

(S)-Piperidin-2-ylmethanol: A Technical Guide to Commercial Availability, Synthesis, and Analysis

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Compound of Interest

Compound Name: (S)-Piperidin-2-ylmethanol

Cat. No.: B175710

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-Piperidin-2-ylmethanol**, a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. This document details its commercial availability from various suppliers, provides an experimental protocol for its enantioselective preparation, and outlines key analytical methods for its characterization.

Commercial Availability and Suppliers

(S)-Piperidin-2-ylmethanol is commercially available from a range of chemical suppliers, primarily for research and development purposes. The compound is offered in various purities and quantities, and is also available as its hydrochloride salt. Below is a summary of representative suppliers and their product specifications.

Supplier	Product Name	CAS Number	Purity	Available Quantities
Ambeed (via Sigma-Aldrich)	(S)-Piperidin-2-ylmethanol	41373-39-1	97%	Custom
BLD Pharm	(S)-Piperidin-2-ylmethanol hydrochloride	459834-03-8	N/A	Inquire
ChemScene	(S)-(1-Methylpiperidin-2-yl)methanol	136030-04-1	98.80% (GC)	Inquire

Note: The availability and specifications of chemical products can change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols

The enantioselective synthesis of **(S)-Piperidin-2-ylmethanol** can be achieved through the resolution of a racemic mixture of 2-piperidinemethanol. The following protocol is based on a classical resolution method using a chiral resolving agent.

Enantioselective Preparation of (S)-Piperidin-2-ylmethanol via Resolution

This procedure details the resolution of racemic 2-piperidinemethanol using a chiral acid to selectively crystallize one enantiomer.

Materials:

- Racemic 2-piperidinemethanol
- N-acetyl-L-leucine (resolving agent)
- Polar, aprotic organic solvent (e.g., Tetrahydrofuran - THF)
- Aliphatic alcohol (e.g., Methanol, Ethanol)

- Sodium hydroxide (NaOH) solution (e.g., 1 M)
- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (Na₂SO₄)
- Celite

Procedure:

- **Salt Formation:** Dissolve the racemic mixture of 2-piperidinemethanol in a minimal amount of a polar, aprotic organic solvent such as THF. In a separate flask, dissolve an equimolar amount of the resolving agent, N-acetyl-L-leucine, in an aliphatic alcohol like methanol or ethanol.
- **Crystallization:** Slowly add the solution of the resolving agent to the solution of the racemic amine with stirring. The diastereomeric salt of **(S)-Piperidin-2-ylmethanol** with N-acetyl-L-leucine should preferentially crystallize. Allow the mixture to stand, possibly with cooling, to maximize crystal formation.
- **Isolation of the Diastereomeric Salt:** Collect the precipitated crystals by filtration. Wash the crystals with a small amount of the cold aliphatic alcohol to remove impurities.
- **Liberation of the Free Amine:** Dissolve the collected diastereomeric salt in water and basify the solution with a sodium hydroxide solution to a pH greater than 10. This will deprotonate the piperidine nitrogen and liberate the free **(S)-Piperidin-2-ylmethanol**.
- **Extraction:** Extract the aqueous solution multiple times with dichloromethane.
- **Drying and Evaporation:** Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched **(S)-Piperidin-2-ylmethanol**.
- **Purity Assessment:** The enantiomeric excess (ee) of the product should be determined using a suitable analytical method such as chiral HPLC or GC.

Analytical Methods

Accurate characterization of **(S)-Piperidin-2-ylmethanol** is crucial for its application in synthesis. The following are key analytical techniques for assessing its identity, purity, and enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure of the compound.

- ^1H NMR (Proton NMR): The spectrum will show characteristic signals for the protons on the piperidine ring and the hydroxymethyl group. The chemical shifts and coupling patterns will be consistent with the expected structure.
- ^{13}C NMR (Carbon NMR): The spectrum will display distinct signals for each unique carbon atom in the molecule, further confirming the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound. Electron ionization (EI) mass spectrometry of 2-piperidinemethanol typically shows a molecular ion peak corresponding to its molecular weight.^[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for determining the enantiomeric purity of **(S)-Piperidin-2-ylmethanol**.^[2]

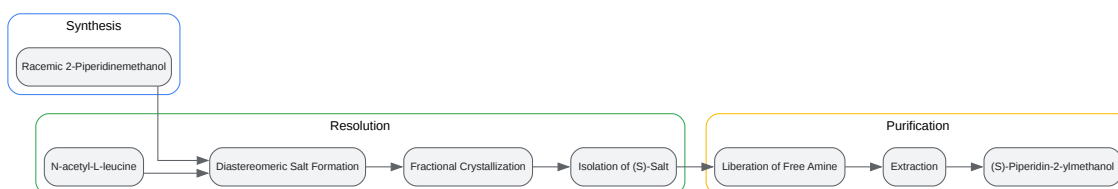
General Protocol:

- Column: A chiral stationary phase (CSP) column is used. Common choices include polysaccharide-based columns.
- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact composition will need to be optimized for baseline separation of the enantiomers.
- Detection: UV detection is commonly used.

- Quantification: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Synthesis and Resolution Workflow

The following diagram illustrates the general workflow for obtaining enantiomerically enriched **(S)-Piperidin-2-ylmethanol** through chiral resolution.



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Caption: Workflow for the resolution of **(S)-Piperidin-2-ylmethanol**.

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References

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- 2. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
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